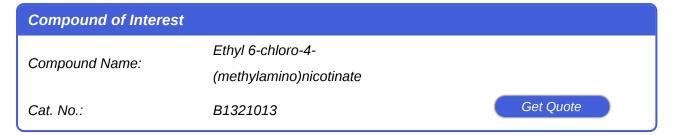


"Ethyl 6-chloro-4-(methylamino)nicotinate" IUPAC name

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An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

Core Compound Identity and IUPAC Nomenclature

Ethyl 6-chloro-4-(methylamino)nicotinate is a substituted pyridine derivative recognized as a crucial building block in synthetic and medicinal chemistry. Its structure features a pyridine ring with chloro, methylamino, and ethyl carboxylate substituents at positions 6, 4, and 3, respectively.

The formal IUPAC name for this compound is Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate.[1][2] Other synonyms include 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine and 6-Chloro-4-methylamino-nicotinic acid ethyl ester.[1][2]

Physicochemical and Structural Data

The key properties of **Ethyl 6-chloro-4-(methylamino)nicotinate** are summarized below. This data is essential for its application in experimental research, ensuring accurate measurements and appropriate handling.



Property	Value	Source
CAS Number	449811-28-3	[1][3]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	214.65 g/mol	[1][3]
Melting Point	72-74 °C	[1]
InChI Key	DEAFVBVKIMXSND- UHFFFAOYSA-N	[3]
Boiling Point (Predicted)	315.4 ± 37.0 °C	[2]
Density (Predicted)	1.274 ± 0.06 g/cm ³	[2]
pKa (Predicted)	1.86 ± 0.10	[2]

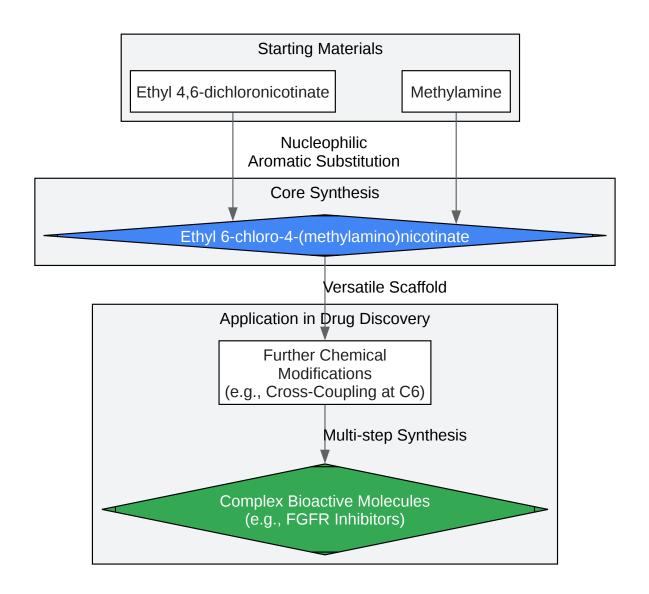
Strategic Importance in Synthetic Chemistry

Ethyl 6-chloro-4-(methylamino)nicotinate serves as a foundational scaffold in organic synthesis, particularly within the pharmaceutical industry.[3] Its strategic value is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.[3]

- The Chlorine Atom (C6): This position is a primary reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups to create extensive libraries of derivative molecules.[3] It can also participate in cross-coupling reactions in later synthetic steps.[3]
- The Methylamino Group (C4): The amino group can be involved in various reactions, including amide bond formation.
- The Ethyl Ester (C3): This group can be hydrolyzed to the corresponding carboxylic acid (6-Chloro-4-methylamino-nicotinic acid) or reduced to an alcohol, providing further handles for molecular elaboration.[3]

This modular reactivity makes the compound a highly versatile starting material for generating complex molecules, such as kinase inhibitors for targeted cancer therapies.[3]





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Caption: Synthetic workflow of **Ethyl 6-chloro-4-(methylamino)nicotinate**.

Experimental Protocol: Synthesis

The synthesis of **Ethyl 6-chloro-4-(methylamino)nicotinate** is typically achieved via a selective nucleophilic aromatic substitution reaction.



Objective: To synthesize **Ethyl 6-chloro-4-(methylamino)nicotinate** from Ethyl 4,6-dichloronicotinate.

Materials:

- Ethyl 4,6-dichloronicotinate
- Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
- Reagent Addition: Slowly add methylamine (1.1 to 1.5 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain control.
- Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Redissolve the crude residue in a water-immiscible organic solvent like ethyl
 acetate. Wash the organic layer sequentially with water and brine to remove excess
 methylamine and other aqueous-soluble impurities.



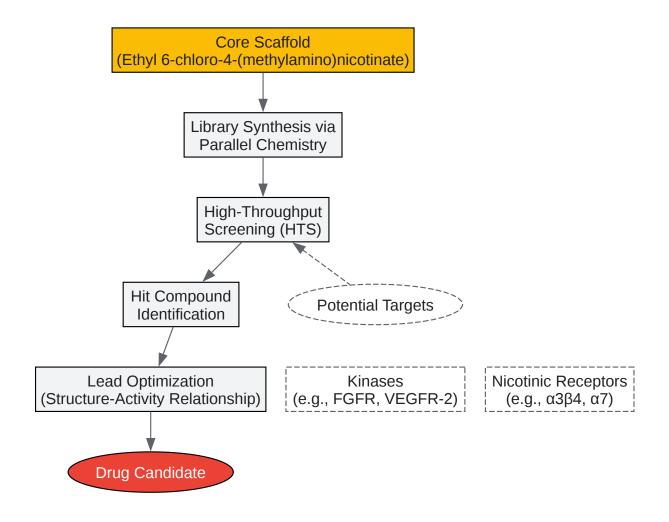
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using a
 gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Ethyl 6-chloro-4(methylamino)nicotinate.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Applications in Drug Discovery

While this compound is primarily an intermediate, its structural class—nicotinic acid derivatives—is associated with a wide range of biological activities.[3][4] Derivatives are explored as antibacterial agents, kinase inhibitors, and modulators of nicotinic acetylcholine receptors (nAChRs).[3][4][5]

The biological activity of its derivatives is attributed to their interaction with molecular targets like enzymes and receptors, which can modulate cellular pathways involved in signal transduction and gene expression.[3] For instance, derivatives have been computationally modeled and synthesized to target VEGFR-2 and COX-2, demonstrating the scaffold's utility in developing targeted therapies.[3]





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Caption: Role of the scaffold in a typical drug discovery workflow.

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